Methyl 3-(1-tosylpyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 3-(1-tosylpyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives
Preparation Methods
The synthesis of Methyl 3-(1-tosylpyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzo[b]thiophene core, followed by the introduction of the tosylpyrrolidine and carboxamido groups. Common reagents used in these reactions include tosyl chloride, pyrrolidine, and various carboxylating agents. The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are often carried out under inert atmospheres to prevent oxidation .
Chemical Reactions Analysis
Methyl 3-(1-tosylpyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamido group to an amine.
Scientific Research Applications
Methyl 3-(1-tosylpyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biology: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Materials Science: It is explored for its use in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of Methyl 3-(1-tosylpyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Methyl 3-(1-tosylpyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate can be compared with other benzo[b]thiophene derivatives such as:
Raloxifene: Used in the treatment of breast cancer and osteoporosis.
Zileuton: An anti-inflammatory drug used to treat asthma.
Sertaconazole: An antifungal agent used in the treatment of skin infections.
Properties
IUPAC Name |
methyl 3-[[1-(4-methylphenyl)sulfonylpyrrolidine-2-carbonyl]amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S2/c1-14-9-11-15(12-10-14)31(27,28)24-13-5-7-17(24)21(25)23-19-16-6-3-4-8-18(16)30-20(19)22(26)29-2/h3-4,6,8-12,17H,5,7,13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRUXZSKBWJLST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=C(SC4=CC=CC=C43)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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